RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE
Description
Properties
IUPAC Name |
(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-4-7-2-1-6(7)3-9-5-7/h6,9H,1-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYDPWIXFDVONW-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE typically involves the formation of the azabicyclo structure followed by the introduction of the fluoromethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods: : Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions: : RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane exhibits various biological activities due to its unique structure, which enhances its interaction with biological targets.
Medicinal Chemistry
The compound has been identified as a potential candidate for drug development due to its ability to modulate biological responses effectively. Its fluoromethyl group increases lipophilicity, facilitating better penetration through cell membranes and interaction with intracellular targets .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism of action includes:
- Induction of Apoptosis : Triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupts the cell cycle, preventing cancer cell proliferation.
In a study involving MCF-7 cells, the compound exhibited an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Preliminary results suggest it may possess activity against various bacterial strains:
- Inhibition of Gram-positive and Gram-negative Bacteria : Similar derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Induction of apoptosis and cell cycle arrest | 1.30 µM |
| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth | Not specified |
Case Study 1: Anticancer Evaluation
In a comprehensive study conducted by researchers investigating the effects of RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane on MCF-7 cells, significant findings were noted:
- The compound induced DNA damage and inhibited cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.
- The study's results indicated that the compound could serve as a lead structure for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane against various bacterial strains:
- The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria.
- Its effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death.
Mechanism of Action
The mechanism by which RAC-(1R,5R)-1-(FLUOROMETHYL)-3-AZABICYCLO[3.2.0]HEPTANE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can influence the compound’s binding affinity and specificity, while the azabicyclo structure can affect its overall stability and reactivity.
Comparison with Similar Compounds
Bicyclic Core Variations
Substituent Effects
- Fluorine : Fluorination at the 1-position (target compound) vs. 6-position (LU-111995) alters electronic properties and steric interactions. LU-111995’s 4-fluorophenyl group enhances dopamine receptor affinity .
- Heteroatom Placement : 3-aza vs. 2-aza derivatives influence hydrogen-bonding networks and solubility profiles .
Biological Activity
RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H12FN |
| Molecular Weight | 129.18 g/mol |
| Boiling Point | 163.5 ± 5.0 °C (Predicted) |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.61 ± 0.40 (Predicted) |
These properties indicate a compound that is likely to exhibit significant interactions with biological systems due to its unique structure and functional groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of azabicyclic compounds, including RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane. The compound's structural similarity to known antibiotics suggests it may inhibit bacterial growth through mechanisms similar to those of beta-lactam antibiotics.
- Antibacterial Activity : In vitro studies have shown that derivatives of azabicyclo compounds exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis, leading to bacterial cell death.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane:
- Urease Inhibition : Research indicates that certain derivatives of azabicyclo compounds can inhibit urease activity, which is significant for treating conditions like urinary tract infections . The inhibition of urease can lead to reduced ammonia production, thereby alleviating symptoms associated with urea-splitting bacteria.
- Alpha-Amylase Inhibition : Preliminary findings suggest that this compound may also inhibit alpha-amylase, which is important for carbohydrate metabolism . This could have implications in managing diabetes by controlling blood sugar levels.
Case Studies and Research Findings
Several studies have investigated the biological activity of RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane and its analogs:
- Study on Antimicrobial Efficacy : A series of analogs were synthesized and tested for their antibacterial properties using the agar well diffusion method against various bacterial strains . The results indicated that some analogs demonstrated superior activity compared to traditional antibiotics.
- Enzyme Inhibition Assays : Enzyme assays showed that certain derivatives effectively inhibited urease and alpha-amylase, suggesting potential applications in treating infections and metabolic disorders .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane to target enzymes, providing insights into its mechanism of action at the molecular level .
Q & A
Q. Q1. What are the established synthetic routes for RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis of 3-azabicyclo[3.2.0]heptane derivatives often relies on intramolecular [2+2] cycloaddition reactions or visible-light-mediated photochemical strategies. For example, a visible-light triplet sensitization method enables efficient [2+2] cycloaddition between maleimides and alkenes/alkynes, producing bicyclic scaffolds with high functional group tolerance . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. Reaction parameters like solvent polarity (e.g., acetonitrile vs. DCM), temperature (room temp vs. cryogenic), and light wavelength (visible vs. UV) critically impact regioselectivity and byproduct formation. X-ray crystallography or NOESY NMR is recommended to confirm stereochemistry .
Q. Q2. How can researchers validate the structural integrity of RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane derivatives?
Methodological Answer: Structural validation requires a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Multinuclear NMR (e.g., , , ) to resolve fluoromethyl and bicyclic ring protons.
- X-ray crystallography for absolute configuration determination, especially for chiral centers at positions 1R and 5R .
- Vibrational circular dichroism (VCD) for enantiomeric excess analysis in absence of crystals .
Q. Q3. What pharmacological targets are associated with 3-azabicyclo[3.2.0]heptane scaffolds?
Methodological Answer: The bicyclic structure mimics meta-substituted benzene rings in drug design, enabling bioisosteric replacement. For example:
- Dopamine D4/5-HT2A receptors : Derivatives like LU-111995 exhibit high affinity for D4 receptors and selectivity over D2, suggesting antipsychotic potential .
- Glutamate transporters : Enantioselective analogs inhibit excitatory amino acid transporters (EAATs), relevant for neurodegenerative disease research .
- Antibiotic cores : Structural analogs (e.g., imipenem, clavulanic acid) target bacterial cell wall synthesis .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in stability data for fluoromethyl-substituted 3-azabicyclo[3.2.0]heptanes under varying pH and temperature?
Methodological Answer: Contradictions often arise from:
- Hydrolytic susceptibility : The fluoromethyl group may undergo hydrolysis under acidic/basic conditions. Stability studies should use HPLC-MS to track degradation products at pH 1–14 and 25–60°C .
- Solid-state vs. solution stability : Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) can assess hygroscopicity and thermal decomposition .
- Light sensitivity : Photostability testing (ICH Q1B guidelines) under UV/visible light identifies degradation pathways .
Q. Q5. What strategies optimize the enantiomeric purity of RAC-(1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane during scale-up?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients for preparative separation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclizations to enhance ee >98% .
- Crystallization-induced dynamic resolution (CIDR) : Leverage diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) .
Q. Q6. How do computational methods aid in predicting the biological activity of novel 3-azabicyclo[3.2.0]heptane analogs?
Methodological Answer:
- Molecular docking : Simulate binding to targets like D4 receptors (PDB: 5WIV) using AutoDock Vina. Focus on fluorine’s electrostatic interactions with hydrophobic pockets .
- QSAR modeling : Train models with datasets of bicyclic compounds’ logP, polar surface area, and IC50 values against EAATs .
- MD simulations : Analyze conformational flexibility of the bicyclic core in aqueous vs. lipid bilayer environments .
Q. Q7. What analytical techniques differentiate between regioisomers in [2+2] cycloaddition products of 3-azabicyclo[3.2.0]heptanes?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Correlate - couplings to distinguish bridgehead vs. peripheral substituents.
- IR spectroscopy : Monitor carbonyl stretches (e.g., 1700–1750 cm) to identify maleimide-derived regioisomers .
- Cryo-EM : Resolve supramolecular packing differences in crystalline regioisomers .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies in reported bioactivity of 3-azabicyclo[3.2.0]heptane derivatives across studies?
Methodological Answer: Discrepancies may stem from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO for receptor binding) and control for batch-to-batch reagent differences.
- Stereochemical impurities : Re-evaluate enantiomeric purity via chiral HPLC and correlate with IC50 shifts .
- Solubility artifacts : Use DMSO concentration <0.1% and confirm compound stability in assay buffers via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
